molecular formula C8H6BrClO3 B6611970 3-Bromo-4-chlorophenoxyacetic acid CAS No. 129309-69-9

3-Bromo-4-chlorophenoxyacetic acid

Cat. No.: B6611970
CAS No.: 129309-69-9
M. Wt: 265.49 g/mol
InChI Key: GHYVKOUGZWMTID-UHFFFAOYSA-N
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Description

Overview of Phenoxyacetic Acid Derivatives: Structural Features and Chemical Versatility

Phenoxyacetic acid serves as the parent structure for a vast family of derivatives. hmdb.cawikipedia.org Structurally, it consists of a phenyl group linked to the carboxylic acid moiety of acetic acid through an ether bond (O-phenyl derivative of glycolic acid). wikipedia.org This fundamental scaffold allows for extensive chemical modification. The aromatic ring can be substituted with various functional groups, and the carboxylic acid group can be converted into esters, amides, and other derivatives. wikipedia.org

This structural versatility is the basis for their wide-ranging applications. Phenoxyacetic acid derivatives are central to the development of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antibacterials. jetir.org They are also famously used in agriculture as selective herbicides, a discovery dating back to the 1940s. encyclopedia.pub Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are well-known examples that demonstrate the potent biological activity achievable through substitution on the phenoxyacetic acid core. wikipedia.orgencyclopedia.pub The nature, number, and position of these substituents critically influence the molecule's physicochemical properties and biological activity. nih.gov

Academic Significance of Halogenated Aromatic Carboxylic Acids

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto aromatic carboxylic acids is a cornerstone strategy in synthetic and medicinal chemistry. acs.org Halogenation profoundly alters a molecule's electronic properties, lipophilicity, and metabolic stability. Aryl halides, particularly chlorides, bromides, and iodides, are indispensable precursors in metal-mediated cross-coupling reactions, enabling the construction of more complex molecular architectures. princeton.edu

From a drug discovery perspective, halogens can enhance binding affinity to biological targets through specific interactions like halogen bonding, where the halogen atom acts as a Lewis acid. acs.org This interaction, particularly with chlorine, bromine, and iodine, is increasingly recognized for its potential to improve the specificity and potency of drug candidates. acs.org Furthermore, the strategic placement of halogens can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a bioactive compound. The conversion of readily available aromatic carboxylic acids into aryl halides through processes like halodecarboxylation is a synthetically valuable transformation, providing access to isomers that may be difficult to obtain through direct halogenation. acs.orgnih.gov

Specific Focus on 3-Bromo-4-chlorophenoxyacetic Acid: Contextualization within Chemical Literature

This compound is a specific derivative within the large family of halogenated phenoxyacetic acids. Its structure features a bromine atom at position 3 and a chlorine atom at position 4 of the phenyl ring. While its close relatives, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are extensively studied and widely used, specific research literature focusing exclusively on this compound is notably scarce. nih.govnih.gov

The synthesis of such a compound would likely follow established routes for phenoxyacetic acid derivatives. A common method involves the reaction of the corresponding substituted phenol (B47542) (3-Bromo-4-chlorophenol) with a salt of chloroacetic acid under basic conditions. wikipedia.org Alternatively, direct halogenation of a phenoxyacetic acid precursor could be explored, though controlling the regioselectivity of bromination and chlorination presents a significant synthetic challenge. google.comgoogle.com The properties of this compound can be inferred from related structures. For instance, the presence of both bromine and chlorine is expected to increase its lipophilicity and modify its electronic profile compared to monosubstituted analogs.

Table 1: Properties of Related Phenoxyacetic and Benzoic Acids This table provides data for compounds structurally related to this compound, offering a basis for estimating its potential properties.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
Phenoxyacetic AcidC₈H₈O₃152.1598-99Parent compound. wikipedia.org
4-Chlorophenoxyacetic acidC₈H₇ClO₃186.59156.5A well-known plant growth regulator. nih.gov
3-Bromo-4-chlorobenzoic acidC₇H₄BrClO₂235.46218-222A potential synthetic precursor. sigmaaldrich.com
(3-Bromo-4-chlorophenyl)acetic acidC₈H₆BrClO₂265.49N/AA structural isomer with the ether oxygen removed. epa.gov

Research Gaps and Future Directions in Fundamental Chemical Understanding

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and potential applications. The current body of scientific literature is largely silent on this specific molecule, presenting a clear opportunity for foundational chemical research.

Future research should be directed towards several key areas:

Optimized Synthesis: Developing and reporting a clear, high-yield synthetic protocol for this compound is a primary step. This would involve investigating routes starting from 3-bromo-4-chlorophenol (B78916) or through regioselective halogenation of appropriate precursors.

Spectroscopic and Structural Analysis: Comprehensive characterization using modern analytical techniques is essential. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Furthermore, single-crystal X-ray diffraction could provide invaluable insights into its solid-state conformation and intermolecular interactions, such as hydrogen and halogen bonding. researchgate.net

Physicochemical Properties: Experimental determination of its fundamental properties, such as its pKa, solubility in various solvents, and lipophilicity (logP), would provide a baseline for understanding its behavior and predicting its potential utility.

Comparative Biological Screening: Given the well-documented biological activities of its analogs, screening this compound for herbicidal, antifungal, antibacterial, or other pharmacological activities would be a logical progression. jetir.org Comparing its efficacy and selectivity against established compounds like 2,4-D and MCPA could reveal structure-activity relationships related to the specific 3-bromo-4-chloro substitution pattern. nih.gov

Addressing these gaps would not only contribute a new compound to the chemical library but also deepen the understanding of how mixed halogen substitution patterns influence the properties and functions of phenoxyacetic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-chlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYVKOUGZWMTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879295
Record name Phenoxyacetic acid, 3-Br-4-CL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129309-69-9
Record name Phenoxyacetic acid, 3-Br-4-CL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 3-Bromo-4-chlorophenoxyacetic Acid

Condensation Reactions for Phenoxyacetic Acid Scaffold Formation

The foundational method for creating the phenoxyacetic acid scaffold is the Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with a derivative of chloroacetic acid under basic conditions. A common procedure involves the reaction of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide (B78521). chemicalbook.com The phenol is first converted to its more nucleophilic phenoxide salt, which then attacks the electrophilic methylene (B1212753) carbon of the chloroacetate (B1199739), displacing the chloride and forming the ether linkage. wikipedia.org

The general reaction can be summarized as follows:

Phenoxide Formation: Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O

Etherification: Ar-O⁻Na⁺ + ClCH₂COOH → Ar-OCH₂COOH + NaCl

A typical laboratory procedure involves dissolving the starting phenol and sodium hydroxide in a suitable solvent, followed by the addition of a chloroacetic acid solution. chemicalbook.com The mixture is often heated under reflux for several hours to ensure the completion of the reaction. chemicalbook.com After cooling, the product is isolated by acidifying the reaction mixture to a low pH, which precipitates the carboxylic acid. chemicalbook.com The crude product can then be purified by recrystallization.

For the synthesis of this compound, this would ideally start from 3-Bromo-4-chlorophenol (B78916). The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. For instance, a method for a similar compound, 2,4-dichlorophenoxyacetic acid, involves reacting the corresponding sodium dichlorophenate with sodium chloroacetate at temperatures between 90-100 °C. google.com

Targeted Halogenation Strategies (Bromination and Chlorination)

Achieving the specific 3-bromo-4-chloro substitution pattern requires careful control over the halogenation process. The hydroxyl (-OH) and the carboxymethyl (-OCH₂COOH) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. byjus.com This inherent directing effect must be managed to obtain the desired isomer.

Two primary strategies can be employed:

Halogenation of the Phenol Precursor: Starting with 4-chlorophenol, a bromination reaction can be performed. The hydroxyl group will direct the incoming bromine electrophile to the ortho and para positions. To achieve selective bromination at the position ortho to the hydroxyl group and meta to the chlorine (the future 3-position), reaction conditions must be carefully controlled. The choice of solvent significantly influences the outcome of phenol halogenation. stackexchange.com In non-polar solvents like carbon disulfide (CS₂), monobromination is favored, yielding a mixture of o-bromophenol and p-bromophenol. stackexchange.com In the case of 4-chlorophenol, the para position is blocked, directing bromination to the ortho positions.

Halogenation of Phenoxyacetic Acid: Alternatively, phenoxyacetic acid itself or 4-chlorophenoxyacetic acid can be halogenated. A method for the chlorination of phenoxyacetic acid to produce 2,4-dichlorophenoxyacetic acid involves using a catalyst such as ferric chloride in a solvent like acetic acid. google.com A similar approach could be envisioned for the bromination and chlorination of the appropriate precursors to yield this compound. A Russian patent describes the chlorination of phenoxyacetic acid in glacial acetic acid in the presence of acetic anhydride (B1165640) and sodium chloride at 60-65 °C to yield 4-chlorophenoxyacetic and 2,4-dichlorophenoxyacetic acid. google.com This highlights that direct halogenation can lead to a mixture of products, making regioselectivity a challenge.

Exploration of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing halogenated aromatic compounds.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by improving reaction rates and directing the selectivity of reactions.

Catalysis in Condensation: While the Williamson ether synthesis is robust, activators can enhance its efficiency. For example, phosphonitrilic chloride (PNT) has been used as an activator for the coupling of phenoxyacetic acid with phenols to form esters, suggesting its potential role in activating the carboxylic acid group or its precursor in related syntheses under mild conditions. jocpr.com

Catalysis in Halogenation: Site-selective halogenation is a significant challenge. The ElectroPheX project, funded by the European Union, aims to develop electrochemically-mediated methods for the site-selective halogenation of phenols. europa.eu This approach uses electrochemistry to generate reactive intermediates and control the oxidation state of metal catalysts (e.g., Mn, Co), thereby directing the halogen to the desired ortho, meta, or para position. europa.eu Such advanced catalytic systems could provide a direct and highly selective route to precursors like 3-bromo-4-chlorophenol, avoiding the formation of unwanted isomers.

Green Chemistry Principles in Halogenated Phenoxyacetic Acid Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, this involves several considerations:

Solvent Selection and Recycling: A patent for a related compound describes a process where the solvent and wastewater are contained in a closed-loop system, with a solvent recovery rate greater than 95%. google.com This minimizes waste and reduces the environmental footprint of the synthesis.

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods, such as the electrochemical halogenation mentioned above, is inherently greener than using stoichiometric amounts of halogenating agents, as it reduces waste and often allows for milder reaction conditions. europa.eu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves choosing reactions like additions and minimizing the use of protecting groups.

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers several sites for further chemical modification, primarily through its carboxylic acid functional group. The aromatic bromine and chlorine atoms can also participate in certain reactions, although they are generally less reactive.

The primary site of reactivity is the carboxylic acid group, which can undergo a variety of transformations to produce a range of derivatives. These reactions are fundamental in organic chemistry for creating esters, amides, and other related compounds.

Table 1: Key Derivatization Reactions of the Carboxylic Acid Group

Reaction TypeReagents & ConditionsProduct Type
Esterification Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄)Ester (Ar-OCH₂COOR')
Amide Formation Thionyl chloride (SOCl₂) followed by an amine (R'R''NH)Amide (Ar-OCH₂CONR'R'')
Acid Halide Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid Chloride (Ar-OCH₂COCl)
Reduction Strong reducing agents (e.g., LiAlH₄)Primary Alcohol (Ar-OCH₂CH₂OH)

Recent studies have demonstrated the synthesis of various phenoxyacetic acid derivatives. For example, new hydrazone derivatives of phenoxyacetic acids have been synthesized by reacting the acid with various benzohydrazides in refluxing ethanol (B145695) with a catalytic amount of acetic acid. nih.gov Furthermore, the carboxylic acid group can be converted into esters by reacting it with alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov Derivatization is also a common strategy for chemical analysis; for instance, carboxylic acids can be reacted with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to form UV-active esters, facilitating their detection in HPLC. nih.gov

The halogen substituents on the aromatic ring, particularly the bromine atom, can potentially undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up possibilities for creating a wide array of more complex molecules built upon the this compound scaffold.

Esterification and Amidation for Structural Diversification

The carboxylic acid group of this compound is a prime site for structural modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for the generation of libraries of diverse compounds.

Esterification:

Esterification of carboxylic acids is a well-established reaction, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. bldpharm.comoakwoodchemical.com The Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid like sulfuric acid, is a common method. bldpharm.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. bldpharm.com

Table 1: Representative Esterification Reactions of Carboxylic Acids

Carboxylic AcidAlcoholCatalystProductReference
Acetic AcidEthanolSulfuric AcidEthyl Acetate bldpharm.com
Benzoic AcidMethanol (B129727)Sulfuric AcidMethyl BenzoateGeneral Knowledge

Amidation:

Amidation of carboxylic acids provides another avenue for structural diversification. This can be achieved by reacting the carboxylic acid with a primary or secondary amine. Direct reaction is often difficult due to salt formation. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (to form an acid chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

A study on the reaction of esters with alkali metal amidoboranes has shown efficient synthesis of amides. For example, the amidation of a substituted methyl benzoate, 4-bromo-3-methylbenzoate, with sodium amidoborane (NaH2NBH3) resulted in a 99% yield of the corresponding primary amide. nih.gov Similarly, reaction with sodium N-methylamidoborane (NaNHMeBH3) gave the N-methyl secondary amide in 90% yield. nih.gov These findings suggest that the esters of this compound could be effectively converted to a wide range of primary and secondary amides under mild conditions.

Table 2: Amidation of a Structurally Related Substituted Benzoate

SubstrateReagentProductYield (%)Reference
Methyl 4-bromo-3-methylbenzoateNaNH2BH34-bromo-3-methylbenzamide99 nih.gov
Methyl 4-bromo-3-methylbenzoateNaNHMeBH3N-methyl-4-bromo-3-methylbenzamide90 nih.gov

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom, a chlorine atom, and a phenoxyacetic acid group. These substituents influence the regioselectivity of further electrophilic aromatic substitution reactions. Halogens are generally deactivating but ortho-, para-directing. wikipedia.orglibretexts.org The ether linkage of the phenoxyacetic acid group is an activating, ortho-, para-directing group.

Predicting the exact outcome of electrophilic substitution on this polysubstituted ring can be complex due to the interplay of these directing effects. However, some general predictions can be made. The positions ortho and para to the activating phenoxyacetic acid group would be favored. The positions are C2, C6 (ortho) and C4 (para, already substituted with chlorine). The bromine at C3 and chlorine at C4 will also direct incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.comyoutube.comyoutube.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org Halogenation can be achieved with a halogen (e.g., Br2, Cl2) and a Lewis acid catalyst (e.g., FeBr3, AlCl3). wikipedia.org

Modifications of the Carboxylic Acid Moiety

Beyond esterification and amidation, the carboxylic acid moiety of this compound can undergo other important transformations.

Reduction to an Alcohol:

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net This reaction would convert the -COOH group of this compound to a -CH2OH group, yielding (3-bromo-4-chlorophenoxy)ethanol.

Conversion to an Acid Chloride:

The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. google.com The resulting 3-bromo-4-chlorophenoxyacetyl chloride would be a versatile intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Phenoxyacetic Acid Moiety

The phenoxyacetic acid portion of the molecule, consisting of a carboxylic acid connected to a phenyl ring through an ether linkage, presents distinct sites for chemical reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a primary site of reactivity in 3-Bromo-4-chlorophenoxyacetic acid. Its chemical behavior is analogous to other carboxylic acids, characterized by the acidic proton and the electrophilic carbonyl carbon. uni.lu

Key reactions involving the carboxylic acid group include:

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. This is a simple acid-base neutralization. uni.lu

Esterification: In the presence of an alcohol and an acid catalyst, or by using activating agents, the carboxylic acid can be converted into its corresponding ester. This is a crucial reaction for creating derivatives. nih.gov

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be substituted by a halide (e.g., using thionyl chloride) to form a highly reactive acyl chloride. This intermediate can then be used to synthesize esters, amides, and other acid derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, although this requires strong reducing agents.

The reactivity of the carboxylic acid group is influenced by the electron-withdrawing effects of the halogenated phenyl ring, which can increase its acidity compared to unsubstituted phenoxyacetic acid. uni.lu

Ether Linkage Stability and Cleavage Reactions

The ether linkage (C-O-C) in phenoxyacetic acids is generally stable, particularly the bond between the oxygen and the aromatic ring. longdom.orgunizin.org Cleavage of ethers typically requires harsh conditions, most commonly treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com

The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. For this compound, the ether is an aryl alkyl ether. Acid-catalyzed cleavage proceeds via protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻). masterorganicchemistry.com This reaction would follow an Sₙ2 pathway, leading to the cleavage of the bond between the oxygen and the acetic acid moiety's methylene (B1212753) (-CH₂-) carbon. masterorganicchemistry.com

The expected products from such a cleavage would be 3-bromo-4-chlorophenol (B78916) and a haloacetic acid (e.g., bromoacetic acid). khanacademy.org The aryl C-O bond remains intact because sp²-hybridized carbons of the benzene (B151609) ring are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Role of Halogen Substituents in Aromatic Reactivity

The presence of bromine and chlorine atoms on the phenyl ring profoundly influences the reactivity of the aromatic system toward both electrophilic and nucleophilic attack.

Nucleophilic and Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): Halogens and the phenoxyacetic acid group are deactivating for electrophilic aromatic substitution due to their electron-withdrawing inductive effects. quora.com This means that reactions like nitration, sulfonation, or further halogenation will be slower compared to benzene.

However, the directing effects of the substituents must be considered. All three substituents (bromo, chloro, and the ether oxygen) are ortho-, para-directors because of the resonance effect where their lone pairs can donate electron density to the ring and stabilize the intermediate carbocation. quora.com In this compound, the positions available for substitution are C2, C5, and C6.

The oxygen of the ether is a strongly activating ortho-, para-director. It directs to positions 2 and 6.

The chlorine at C4 directs ortho to it, at positions 3 and 5.

The bromine at C3 directs ortho (positions 2 and 4) and para (position 6).

The directing effects are therefore complex and somewhat conflicting. The powerful ortho-directing effect of the ether oxygen would strongly favor substitution at position 2 and, to a lesser extent, position 6 (which is sterically hindered by the bromine). The combined deactivating nature of the halogens makes predicting the major product difficult without experimental data, but substitution is most likely to be directed by the most activating group, the ether oxygen.

Influence of Halogens on Electron Density Distribution

The distribution of electrons in the aromatic ring is a balance between two opposing electronic effects from the halogen substituents:

Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma (σ) bond. This effect deactivates the ring, making it less nucleophilic and thus less reactive toward electrophiles. The inductive strength follows the order F > Cl > Br > I. quora.com

Resonance Effect (+R): Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the pi (π) system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions, and opposes the inductive effect. The resonance donation ability is generally F > Cl > Br > I, due to better orbital overlap between the carbon 2p and halogen np orbitals. quora.com

Abiotic Degradation Mechanisms in Controlled Environments

Hydrolysis: Chlorophenoxyacetic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Significant cleavage of the ether bond or the carbon-halogen bonds via hydrolysis would likely require more extreme pH or temperature conditions.

Photodegradation: Photolysis, or degradation by sunlight, is expected to be a more significant abiotic degradation pathway. nih.gov Studies on related compounds show that degradation can occur through several mechanisms:

Photocatalysis: In the presence of photocatalysts like titanium dioxide (TiO₂) or certain iron complexes and UV light, reactive oxygen species such as hydroxyl radicals (•OH) are generated. nih.govrsc.org These highly reactive radicals can attack the aromatic ring, leading to hydroxylation, dehalogenation, and cleavage of the ether linkage. researchgate.net

Direct Photolysis: Direct absorption of UV radiation can lead to the cleavage of the carbon-halogen bonds or the ether linkage. The C-Br bond is generally weaker than the C-Cl bond, suggesting that debromination might be a primary photochemical event.

The expected initial products of degradation would include 3-bromo-4-chlorophenol , resulting from the cleavage of the ether linkage, and potentially dechlorinated or debrominated versions of the parent molecule. nih.gov Further degradation would lead to the opening of the aromatic ring and eventual mineralization to CO₂, H₂O, and halide ions. rsc.org The rate and products of photodegradation are highly dependent on factors such as pH, the presence of photosensitizing substances (like humic acids), and the wavelength of light. cjee.ac.cn

Interactive Data Table: General Reactivity

Functional GroupTypical Reaction TypeKey ReagentsExpected Behavior for this compound
Carboxylic AcidEsterificationAlcohol, Acid CatalystForms corresponding ester.
Ether (Aryl-Alkyl)Acidic CleavageHBr, HICleavage of alkyl C-O bond to form 3-bromo-4-chlorophenol. masterorganicchemistry.com
Aromatic RingElectrophilic SubstitutionHNO₃/H₂SO₄Deactivated ring, substitution directed primarily by the ether oxygen.
Aromatic RingNucleophilic SubstitutionStrong Nucleophile (e.g., NaOCH₃)Reaction is difficult, requires harsh conditions. libretexts.org

Interactive Data Table: Predicted Degradation Pathways

Degradation ProcessConditionsPrimary MechanismPlausible Initial Products
PhotolysisUV LightC-Br or C-Cl bond cleavage, Ether linkage cleavage3-bromo-4-chlorophenol, dechlorinated/debrominated parent compound. nih.gov
PhotocatalysisUV Light, TiO₂ or Fe(III) complex, H₂O₂Attack by hydroxyl radicals (•OH)Hydroxylated intermediates, 3-bromo-4-chlorophenol. rsc.org
HydrolysisNeutral pHVery slow / negligibleParent compound is stable. nih.gov

Photolytic Degradation Pathways and Kinetics

The primary degradation products of 2,4-D photolysis include 2,4-dichlorophenol, 4-chlorocatechol, 2-hydroxy-4-chlorophenoxyacetic acid, and 1,2,4-benzenetriol, which can subsequently polymerize to form humic acids. researchgate.net The reaction kinetics often follow a pseudo-first-order model, especially in the initial stages of irradiation. researchgate.net The pH of the solution can influence the reaction rate, particularly over longer irradiation periods, due to the formation of these acidic intermediates. researchgate.net

For brominated compounds, such as new brominated flame retardants (NBFRs), photolysis studies reveal that the degradation rates are significantly influenced by the wavelength of light and the solvent medium. nih.gov The primary degradation pathway for these compounds often involves the nucleophilic reaction of the bromine atom on the benzene ring, leading to debromination. nih.gov It is plausible that this compound would undergo similar photolytic degradation, with initial cleavage of the C-Br or C-Cl bond, or the ether linkage, leading to the formation of halogenated phenols and other intermediates. The presence of both bromine and chlorine substituents may lead to a complex mixture of degradation products.

Table 1: Photodegradation Data for Related Compounds

CompoundConditionsKey FindingsReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Aqueous solution, UV radiationFormation of 2,4-dichlorophenol, 4-chlorocatechol, humic acids. Pseudo-first-order kinetics. researchgate.net
New Brominated Flame Retardants (NBFRs)Various organic solvents, different light wavelengthsDegradation rates dependent on wavelength and solvent. Primary pathway is debromination. nih.gov
4,4′-Isopropylidenebis(2,6-dibromophenol)Aqueous solution, nano TiO2 catalystMixed oxidation-reduction degradation mechanism. nih.gov

Hydrolytic Stability and Decomposition Mechanisms

The hydrolytic stability of phenoxyacetic acids is largely dependent on the nature and position of substituents on the aromatic ring, as well as the pH and temperature of the aqueous environment. nih.gov Hydrolysis is a primary reaction for the degradation of phenoxy acid esters, leading to the formation of the corresponding phenoxyacetic acid. nih.gov However, the ether linkage in the acid form of phenoxyacetic acids is generally stable under typical environmental conditions.

Studies on the ether hydrolysis of various halogen-substituted phenoxyacetic acids in concentrated hydriodic acid at elevated temperatures (100°C and 115°C) have shown that the reaction is slow, with rate constants on the order of 10⁻⁵ to 10⁻⁶ sec⁻¹. acs.org The effect of halogen substitution on the rate of ether cleavage was found to be small. acs.org A competing reaction observed during these studies was the dehalogenation of the bromophenoxyacetic acids and the resulting bromophenols. acs.org

For this compound, it can be inferred that the ether linkage would be relatively stable to hydrolysis under normal environmental pH and temperature ranges. However, under more extreme conditions, such as in the presence of strong acids and high temperatures, slow cleavage of the ether bond could occur, likely accompanied by dehalogenation. The stability of the acid forms of dichlorprop (B359615), MCPA, and 2,4-D has been shown to be high in sterile, buffered aqueous solutions. nih.gov

Table 2: Hydrolysis Data for Related Phenoxyacetic Acids

CompoundConditionsKey FindingsReference
Halogen-substituted phenoxyacetic acidsConcentrated hydriodic acid, 100-115°CSlow ether hydrolysis (k ≈ 10⁻⁵ - 10⁻⁶ sec⁻¹). Competing dehalogenation of bromo-substituted compounds. acs.org
Phenoxy acid estersAqueous systemsHydrolysis is the main initial degradation reaction, forming the acid form. Rate is pH and temperature dependent. nih.gov

Oxidative Transformation in Chemical Systems

The oxidative degradation of chlorinated phenoxyalkanoic acid herbicides has been investigated using various advanced oxidation processes (AOPs). These processes typically generate highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade these persistent organic pollutants. nih.gov

For instance, the degradation of 4-chlorophenoxyacetic acid (4-CPA) using electro-Fenton and photoelectro-Fenton methods resulted in significant mineralization. nih.gov The main aromatic intermediates identified were 4-chlorophenol, 4-chlorocatechol, and hydroquinone. nih.gov Further oxidation led to the formation of stable chloride ions and various carboxylic acids, such as glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. nih.gov

In another study, the oxidative degradation of several chlorinated phenoxyalkanoic acids, including MCPA and 2,4-D, was achieved using a ZrO2-acetylacetonate hybrid catalyst without light irradiation. nih.gov The degradation followed a model where the herbicide first adsorbs to the catalyst surface and is then catalytically degraded. nih.gov

Given these findings, the oxidative transformation of this compound would likely proceed through hydroxylation of the aromatic ring, followed by ring cleavage. The presence of both bromine and chlorine atoms would likely lead to the formation of halogenated phenols (e.g., 3-bromo-4-chlorophenol) as initial intermediates. Subsequent oxidation would break down these intermediates into smaller organic acids and ultimately, to carbon dioxide, water, and inorganic halides (Br⁻ and Cl⁻). The reactivity of bromine-containing organic compounds with oxidizing species like bromine oxide radicals (BrO•) has also been noted, suggesting complex reaction pathways in systems where bromide is present. digitellinc.comnih.gov

Table 3: Oxidative Degradation of Related Phenoxyacetic Acids

CompoundOxidative SystemKey Intermediates/ProductsReference
4-Chlorophenoxyacetic acid (4-CPA)Electro-Fenton/Photoelectro-Fenton4-Chlorophenol, 4-chlorocatechol, hydroquinone, various carboxylic acids. nih.gov
MCPA, MCPB, 4-CPA, 2,4-DZrO2-acetylacetonate hybrid catalystComplete removal achieved in approximately 3 days. nih.gov
4-Chlorophenoxyacetic acid (CPA)Fe(acac)₃/H₂O₂/UV (365 nm)Phenol (B47542), 4-chlorophenol. researchgate.net

Sophisticated Analytical Techniques for Characterization and Quantification

Chromatographic Separations for High-Resolution Analysis

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 3-Bromo-4-chlorophenoxyacetic acid, particularly in environmental and biological samples. nih.gov By separating the target analyte from interfering compounds, chromatography ensures accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of phenoxyacetic acids due to its versatility and applicability to non-volatile and thermally labile compounds. mdpi.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: For phenoxyacetic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.com In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of this compound is influenced by the mobile phase composition and pH. Since it is an acidic compound, controlling the pH of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) is crucial to ensure reproducible retention times and sharp peak shapes. mdpi.com

Diverse detection modes can be coupled with HPLC for robust analysis:

Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of UV-Vis light by the analyte. The aromatic ring in this compound allows for sensitive detection. DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides high selectivity and structural information. Electrospray ionization (ESI) is a common interface that generates ions from the analyte molecules, which are then separated and detected by the mass spectrometer based on their mass-to-charge ratio. nih.gov

Table 1: Illustrative HPLC Parameters for Phenoxyacetic Acid Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and water (pH adjusted to ~3 with phosphoric acid)
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionDiode Array Detection (DAD) at ~280 nm or ESI-MS
Column Temperature25-40 °C

Gas Chromatography (GC) offers high resolution and is a powerful tool for separating volatile compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a chemical modification step known as derivatization is essential prior to GC analysis. iaea.org

Research Findings: Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. slideshare.net This process improves chromatographic peak shape and detection sensitivity.

Common derivatization strategies for carboxylic acids include:

Alkylation (Methylation): The acidic proton is replaced with a methyl group, forming a methyl ester. Reagents like (trimethylsilyl)diazomethane (TMSD) or boron trifluoride in methanol (BF₃/MeOH) are effective for this purpose. iaea.orgnih.gov

Silylation: The active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent that reacts to form a volatile TMS ester. sigmaaldrich.comgcms.cz The reaction byproducts of BSTFA are volatile, which prevents interference in the chromatogram. gcms.cz

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. iaea.org

Table 2: Common Derivatization Strategies for GC Analysis of Acidic Compounds

StrategyReagentResulting DerivativeKey Advantage
Methylation(Trimethylsilyl)diazomethane (TMSD)Methyl esterSimple, safe, and effective at room temperature. nih.gov
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterProduces volatile byproducts that do not interfere with analysis. gcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. hitachi-hightech.comhitachi-hightech.com These features make UHPLC exceptionally well-suited for the trace analysis of compounds like this compound in environmental samples. nih.govresearchgate.net

Research Findings: UHPLC systems operate at much higher pressures (up to 140 MPa) to pump the mobile phase through the densely packed columns. linklab.gr The combination of smaller particles and high pressure dramatically improves separation efficiency. When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique offers unparalleled sensitivity and selectivity. nih.govresearchgate.net The MS/MS detector can be set to monitor specific parent-to-daughter ion transitions in a mode called Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interferences and allows for quantification at very low levels (ng/L or ppb). nih.govmdpi.com A study on various phenoxyacetic acid herbicides in groundwater demonstrated a UHPLC-MS/MS method with limits of detection in the low ng/L range, well below regulatory limits. nih.govresearchgate.net

Table 3: Typical UHPLC-MS/MS Parameters for Trace Analysis of Phenoxyacetic Acids

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile PhaseAcetonitrile and water with 0.1% formic acid
Flow Rate0.3-0.5 mL/min
Ionization SourceElectrospray Ionization (ESI) in negative ion mode
Detection ModeMultiple Reaction Monitoring (MRM)
Analysis Time< 10 minutes

Advanced Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides fundamental information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted.

Research Findings:

¹H NMR: The proton NMR spectrum would provide key structural information. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns (multiplicity) determined by the positions of the bromine, chlorine, and phenoxyacetic acid substituents. A singlet signal would be expected for the two protons of the methylene (B1212753) (-CH₂-) group. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would differentiate the carbonyl carbon, the carbons in the aromatic ring (with those bonded to halogens being significantly affected), and the methylene carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted Chemical Shift (ppm)Notes
Aromatic Protons (3H)~6.8 - 7.8Complex splitting pattern due to coupling.
Methylene Protons (-OCH₂-)~4.7Expected to be a singlet.
Carboxyl Proton (-COOH)>10Broad singlet, position is solvent-dependent.
Carbonyl Carbon (-COO-)~170 - 175Carbonyl carbon in a carboxylic acid.
Aromatic Carbons (6C)~115 - 160Positions influenced by halogen and ether substituents.
Methylene Carbon (-OCH₂-)~65 - 70Methylene carbon adjacent to an oxygen atom.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Research Findings: The spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum around 1700-1730 cm⁻¹ for the carboxylic acid C=O group. researchgate.net

O-H Stretch: A very broad band would appear in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-O-C (Ether) Stretch: Asymmetric and symmetric stretching vibrations for the aryl-alkyl ether linkage would appear in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is expected around 600-800 cm⁻¹, while the C-Br stretch appears at a lower frequency, around 500-650 cm⁻¹. researchgate.net

These vibrational signatures provide a molecular "fingerprint" that can be used for identification and to confirm the presence of key structural features. nih.govnih.gov

Table 5: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1730Sharp, Very Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong
C-Br Stretch500 - 650Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgfiveable.me For organic molecules like this compound, the key transitions involve σ (sigma), π (pi), and n (non-bonding) electrons. slideshare.netscribd.com The part of the molecule that absorbs light is known as a chromophore. fiveable.me In this case, the substituted benzene ring and the carboxylic acid group constitute the principal chromophores.

The primary electronic transitions relevant to phenoxyacetic acids are π → π* and n → π*. slideshare.netscribd.com

π → π Transitions:* These occur in compounds with double or triple bonds, such as the aromatic ring of this compound. These transitions are typically high-energy and result in strong absorption bands. scribd.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the oxygen atoms in the ether linkage and carboxylic acid group) to an anti-bonding π* orbital. scribd.com These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions.

The specific wavelength of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. Halogen atoms, like bromine and chlorine, act as auxochromes, which can modify the absorption characteristics of the chromophore, often causing a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). scribd.com Studies on related phenoxyacetic acids show that the position and number of chlorine substituents affect the λmax. researchgate.net For instance, phenoxyacetic acid has a λmax of 268 nm, while 4-chlorophenoxyacetic acid absorbs at 280 nm, demonstrating the effect of the chloro substituent. researchgate.net

Table 1. Primary Electronic Transitions in Phenoxyacetic Acids.

Table 2. Effect of Phenyl Ring Substituents on UV Absorption Maxima (λmax) of Phenoxyacetic Acids. Data sourced from a study on photodegradation monitored by UV spectroscopy. researchgate.net

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry is the cornerstone for the definitive analysis of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. When coupled with chromatography, it allows for the separation, identification, and quantification of the analyte even in highly complex mixtures.

For analyzing polar, non-volatile compounds like phenoxyacetic acids, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a chemical derivatization step to convert the acidic analyte into a more volatile form, such as a methyl ester. epa.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve rapid and efficient separations. nih.govresearchgate.net The analysis typically involves electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. nih.govnih.gov ESI usually operates in the negative ion mode for acidic compounds, generating the deprotonated molecule [M-H]⁻. nih.gov

In tandem MS (MS/MS), the [M-H]⁻ ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference, enabling reliable quantification at very low levels. nih.govresearchgate.net Methods have been developed for the simultaneous analysis of numerous phenoxyacetic acid herbicides and their transformation products in water samples with limits of detection (LOD) in the low ng/L range. nih.govresearchgate.net

Table 3. Exemplary LC-MS/MS Parameters for the Analysis of Phenoxyacetic Acids. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Before GC-MS analysis, phenoxyacetic acids are derivatized to increase their volatility and thermal stability. epa.gov A common procedure is esterification to form methyl esters. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. epa.gov The separated compounds then enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. thermofisher.com

EI is a hard ionization technique that causes extensive fragmentation, producing a characteristic "fingerprint" mass spectrum for the compound. nih.govlibretexts.org This fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification. thermofisher.com The presence of both bromine and chlorine in this compound results in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments, which aids in identification. koreascience.krdocbrown.info

Table 4. Typical GC-MS Parameters for the Analysis of Derivatized Phenoxyacetic Acids. epa.govresearchgate.netthermofisher.com

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements with errors typically below 5 parts-per-million (ppm). researchgate.net This capability allows for the determination of a compound's elemental formula from its exact mass, offering a much higher degree of confidence in identification than nominal mass measurements. researchgate.netumb.edu

For this compound (C₈H₆BrClO₃), the monoisotopic mass can be calculated with high precision. By comparing the experimentally measured mass to the theoretical exact mass, HRMS can distinguish the analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition. This is particularly crucial for environmental samples where a multitude of unknown interfering substances may be present.

Table 5. Calculated Exact Masses of this compound and its Deprotonated Ion for HRMS Analysis.

Emerging Analytical Methodologies for Environmental Monitoring

The focus of modern environmental analysis is shifting from monitoring only parent compounds to a more holistic approach that includes their environmental transformation products (TPs). nih.gov This has led to the development of advanced analytical methodologies designed for comprehensive environmental surveillance.

One emerging trend is the creation of multi-residue methods capable of detecting a wide range of parent herbicides and their TPs in a single analytical run. nih.gov For example, sensitive UHPLC-MS/MS methods have been developed to simultaneously quantify ten phenoxyacetic acid herbicides and eight of their associated TPs in groundwater. nih.govresearchgate.net This approach is more efficient, reduces solvent usage, and provides a more complete picture of water quality. nih.gov

Furthermore, analytical techniques are being increasingly applied to study the environmental fate and degradation of compounds like this compound. For instance, studies on the photodegradation of related phenoxyacetic acids in the presence of a TiO₂ catalyst use UV spectroscopy and ion chromatography to monitor the disappearance of the parent compound and the formation of inorganic ions like chloride. researchgate.net Such research is essential for understanding the persistence and transformation of these compounds in the environment and for developing potential remediation strategies. The analytical methods developed in these studies are at the forefront of environmental monitoring, moving beyond simple occurrence measurement to providing insights into environmental processes. researchgate.net

Environmental Chemistry and Abiotic/biotic Transformation Pathways

Environmental Distribution and Partitioning Behavior in Abiotic Matrices

Detailed studies on the environmental distribution and partitioning of 3-bromo-4-chlorophenoxyacetic acid in various abiotic matrices have not been identified in the available scientific literature.

Soil Adsorption/Desorption Dynamics

Specific data regarding the soil adsorption and desorption coefficients (Kd), Freundlich or Langmuir isotherm parameters, or the influence of soil properties (e.g., organic matter content, pH, clay content) on the sorption behavior of this compound are not available. Consequently, a data table for its soil sorption parameters cannot be generated.

Aqueous Phase Behavior and Volatilization Potential

There is a lack of published research on the aqueous phase behavior of this compound, including its solubility, and its potential for volatilization from water surfaces, as characterized by its Henry's Law constant.

Abiotic Environmental Transformation Processes

The abiotic transformation processes of this compound in the environment have not been a subject of specific scientific investigation.

Photodegradation Kinetics and Mechanisms in Water and Air

No specific studies on the photodegradation kinetics, quantum yields, or transformation products of this compound in aqueous solutions or in the atmosphere are available. Therefore, a data table of its photodegradation rates cannot be provided.

Hydrolysis and Oxidation in Natural Environmental Systems

Information on the hydrolysis and oxidation rates and pathways of this compound under typical environmental conditions is not documented in the scientific literature.

Microbial Degradation and Biotransformation Mechanisms in Environmental Contexts

There is no available research that specifically addresses the microbial degradation of this compound. Studies identifying microbial species capable of its biotransformation, the metabolic pathways involved, or the formation of metabolites have not been published.

Identification of Microbial Strains Capable of Degradation

The biodegradation of halogenated aromatic compounds is a capability found in a diverse range of microorganisms. nih.gov While no studies have explicitly identified strains that metabolize this compound, numerous bacteria have been isolated and characterized for their ability to degrade structurally similar molecules, such as chlorinated and brominated phenoxyacetic acids and phenols. It is plausible that strains with broad substrate specificity for halogenated aromatics could also transform this compound.

Key groups of bacteria known for degrading halogenated aromatics include:

Pseudomonas species: Various Pseudomonas strains are well-known for their metabolic versatility. For instance, Pseudomonas cepacia 2CBS can degrade 2-halobenzoates, and other Pseudomonas species have been shown to act on chloroanilines and chlorophenols. nih.govnih.gov

Sphingomonas species: Sphingomonas herbicidovorans, for example, can degrade dichlorprop (B359615) and mecoprop, which are chlorinated phenoxypropionic acids. nih.gov Its enzymatic machinery for phenoxyalkanoic acids suggests a potential capability for degrading other related compounds.

Alcaligenes species: Alcaligenes denitrificans NTB-1 has been shown to utilize 4-bromo- and 4-chlorobenzoate (B1228818) as its sole carbon and energy source. nih.gov

Anaerobic Dehalogenators: Under anaerobic conditions, specialized bacteria like Desulfitobacterium and Dehalococcoides are crucial. tandfonline.com These organisms perform reductive dehalogenation, a key process for removing halogens from aromatic rings, and have been observed to dechlorinate various aryl halides. tandfonline.comnih.gov

The following table summarizes some of these key microbial genera and the related compounds they have been shown to degrade.

Microbial GenusRelated Compounds DegradedEnvironment
Pseudomonas2-Halobenzoates, Chloroanilines, ChlorophenolsAerobic
SphingomonasDichlorprop, Mecoprop, PentachlorophenolAerobic
Alcaligenes4-Bromobenzoate, 4-ChlorobenzoateAerobic
DesulfitobacteriumChlorophenols, Aryl HalidesAnaerobic
DehalococcoidesDichlorobenzenes, Aryl HalidesAnaerobic

Enzymatic Pathways and Gene Regulation in Microbial Degradation of Halogenated Aromatics

The microbial breakdown of halogenated aromatics like this compound generally proceeds through a sequence of enzymatic reactions categorized into upper, middle, and lower pathways. nih.gov

The upper pathway typically initiates the degradation process. For phenoxyacetic acids, this involves the cleavage of the ether bond. This is often catalyzed by an α-ketoglutarate-dependent dioxygenase, such as the one encoded by the tfdA gene, which is famously involved in the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govnih.govoup.com The TfdA enzyme has a broad substrate range, making it a candidate for the initial attack on the ether linkage of this compound, which would release the corresponding 3-bromo-4-chlorophenol (B78916). oup.com

The middle pathway involves the critical dehalogenation step and subsequent aromatic ring cleavage. nih.govnih.gov The resulting 3-bromo-4-chlorophenol would likely be hydroxylated by monooxygenases to form a halogenated catechol. This catechol is then a substrate for ring-cleavage dioxygenases, which can perform either intradiol or extradiol cleavage to break open the aromatic ring. nih.gov

The lower pathway funnels the aliphatic products of ring cleavage into central metabolic routes, such as the tricarboxylic acid (TCA) cycle, allowing the organism to derive energy and carbon from the compound. nih.govnih.gov

Gene Regulation: The expression of these degradative enzymes is tightly controlled. The genes for these pathways are often found clustered together in operons on plasmids or on the chromosome. oup.comnih.gov For instance, the tfd genes for 2,4-D degradation are well-studied and include regulatory genes like tfdR, which controls the expression of the catabolic operons in response to the presence of the target compound or its intermediates. nih.govamanote.com The dissemination of these catabolic genes through horizontal gene transfer is a key mechanism for the adaptation of microbial communities to degrade novel xenobiotic compounds in the environment. nih.govresearchgate.net

Dehalogenation and Decarboxylation Mechanisms

The removal of bromine and chlorine atoms from the aromatic ring is the most challenging step in the degradation of this compound. nih.govnih.gov Several enzymatic mechanisms can accomplish this:

Reductive Dehalogenation: This process involves the replacement of a halogen substituent with a hydrogen atom. It is particularly important under anaerobic conditions where halogenated compounds can be used as electron acceptors in a process called dehalorespiration. tandfonline.comnih.govepa.gov The general order of reactivity for reductive dehalogenation is I > Br > Cl >> F, which relates to the decreasing strength of the carbon-halogen bond. acs.org This suggests that in an anaerobic environment, the bromine atom of this compound would likely be removed preferentially over the chlorine atom.

Oxidative Dehalogenation: In aerobic environments, dehalogenation can occur concurrently with hydroxylation. nih.gov Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the formation of an unstable intermediate that subsequently eliminates the halide ion. For example, a dioxygenase could hydroxylate the ring to produce a bromochlorocatechol, preparing it for ring cleavage. nih.govnih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from a water molecule. This has been observed in the degradation of compounds like 4-chlorobenzoate by Alcaligenes denitrificans NTB-1. nih.gov

Decarboxylation , the removal of the carboxyl group, is not typically the initial step for phenoxyacetic acids. The primary attack is on the ether linkage. The acetic acid side chain is cleaved off, and the carboxyl group is released as part of this side chain. nih.gov The ultimate fate of this group is its conversion to CO2 through central metabolic pathways.

Dehalogenation MechanismTypical EnvironmentKey Enzyme ClassDescription
Reductive DehalogenationAnaerobicReductive DehalogenasesHalogen is replaced by a hydrogen atom; the compound acts as an electron acceptor. nih.govepa.gov
Oxidative DehalogenationAerobicMonooxygenases, DioxygenasesHydroxylation of the ring leads to spontaneous elimination of the halogen. nih.gov
Hydrolytic DehalogenationAerobicHydrolasesHalogen is replaced by a hydroxyl group from water. nih.gov

Presence and Fate of Related Halogenated Phenoxyacetic Acids in Environmental Samples

While data on this compound in the environment is not available, studies on other halogenated compounds, particularly novel brominated flame retardants (NBFRs) and chlorinated herbicides, provide insights into the potential environmental behavior of such molecules. nih.govnih.gov

Many halogenated aromatic compounds exhibit properties of persistence, potential for bioaccumulation, and long-range transport. nih.govntnu.no For example, some NBFRs, which include brominated phenoxy compounds like bis(2,4,6-tribromophenoxy) ethane, are now found ubiquitously in air, water, soil, and biota. nih.govresearchgate.netresearchgate.net Their presence in diverse environmental matrices indicates that once released, such compounds can undergo widespread distribution. nih.gov

The fate of these compounds is influenced by several factors:

Sorption: Halogenated aromatics tend to bind to soil organic matter and sediments, which can reduce their bioavailability for microbial degradation but also create a long-term reservoir of contamination.

Degradation: As discussed, microbial degradation is a key process that can lead to the complete mineralization of these compounds. nih.gov The rate of degradation is highly dependent on environmental conditions (e.g., aerobic vs. anaerobic) and the presence of adapted microbial communities. epa.gov

Transport: More water-soluble compounds can be transported into groundwater and surface waters, while more lipophilic compounds may bioaccumulate in food chains. ntnu.no

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound suggests a complex degradation profile, likely involving microbial consortia with a diverse set of dehalogenating enzymes.

Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Precursor in Complex Organic Molecule Synthesis

The strategic placement of bromo and chloro substituents on the aromatic ring, combined with the reactive carboxylic acid group, makes 3-Bromo-4-chlorophenoxyacetic acid a valuable starting material for constructing intricate molecular frameworks.

Synthesis of Heterocyclic Compounds

While specific examples detailing the direct use of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential utility. Halogenated aromatic compounds are common precursors in cyclization reactions to form heterocycles. For instance, the bromine and chlorine atoms can serve as leaving groups or be activated for cross-coupling reactions, which are pivotal steps in the assembly of cyclic systems.

General strategies for heterocycle synthesis often involve the cyclization of acyclic molecules and subsequent dehydration. The presence of the phenoxyacetic acid moiety provides a scaffold that can be readily modified and cyclized. For example, the carboxylic acid group can be converted to an amide or ester, which can then participate in intramolecular reactions to form lactams or lactones, respectively. Furthermore, the aromatic halogens can facilitate the introduction of other functional groups necessary for ring formation.

Intermediate in Specialty Chemical Production

As a chemical intermediate, this compound holds promise for the synthesis of a variety of specialty chemicals. wikipedia.org Its structure is a derivative of benzoic acid, a fundamental component in the production of a wide array of chemical products. The halogenated nature of this compound allows for electrophilic substitution reactions, which are crucial for building more complex molecules. wikipedia.org

For example, related compounds like 3-bromo-4-chlorobenzoic acid are known to be used in the synthesis of 3-bromo-4-chlorobenzophenone through multi-step reactions. google.com This suggests that this compound could similarly be transformed into a variety of derivatives with applications in pharmaceuticals, agrochemicals, and other high-value chemical sectors. The synthesis of phenoxyacetic acid derivatives is a well-established field, and this compound provides a unique starting point with its specific halogenation pattern. google.comgoogle.com

Integration into Functional Materials

The properties of this compound make it an interesting candidate for incorporation into advanced functional materials, including polymers and sensors.

Potential in Polymer Chemistry

While direct polymerization of this compound is not widely reported, its structural motifs are relevant to polymer science. Phenoxyacetic acids, in general, are used in the creation of functional polymers. nih.gov One area of potential is in the development of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, resulting in cavities that are specific to the template. Research has shown that phenoxyacetic acids like 4-chlorophenoxyacetic acid (4-CPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) can be used as templates to create MIPs with selective recognition capabilities. google.com This suggests that this compound could also serve as a template for creating selective sorbents or as a functional monomer in the polymerization process itself, imparting specific recognition properties to the resulting polymer.

The development of functional polymers with tailored compositions and architectures is a rapidly advancing field, with applications in drug delivery, theranostics, and biocompatible materials. nih.govfrontiersin.org The incorporation of halogenated phenoxyacetic acid derivatives could introduce desirable properties such as flame retardancy, altered solubility, and specific binding interactions.

Application in Sensor Technology

The development of chemical sensors for the detection of environmental pollutants and bioactive molecules is a critical area of research. mdpi.comnih.gov Phenoxyacetic acid derivatives are structurally related to many herbicides and other environmental contaminants. google.com This structural similarity can be exploited in the design of chemical sensors.

For instance, a sensor developed for the ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid (CMPA) utilized a porous cobalt-1,4-benzenedicarboxylate/montmorillonite nanocomposite. researchgate.net This indicates that materials can be designed to selectively interact with and detect phenoxyacetic acid-based compounds. Although direct application of this compound in a sensor has not been documented, its unique electronic and structural properties could be leveraged in the design of new sensing platforms, potentially for the detection of related halogenated aromatic compounds. The principles of molecular recognition used in the aforementioned CMPA sensor could be adapted for a sensor targeting this compound or using it as a component in a sensing layer.

Contribution to Ligand Design and Catalyst Development

In the field of catalysis, the design of ligands that can fine-tune the reactivity of a metal center is of paramount importance. While there is no specific literature detailing the use of this compound in non-biological catalysis, its structural features are pertinent. Phenolic compounds can act as ligands for metal ions, forming stable complexes that can have catalytic activity. mdpi.com

The broader class of phenoxyacetic acid derivatives has been explored as agonists for biological receptors, indicating their ability to bind to specific sites. nih.gov This binding ability is a fundamental aspect of ligand design, and with appropriate modification, derivatives of this compound could potentially be developed as ligands for transition metal catalysts.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 3-Bromo-4-chlorophenoxyacetic acid, while theoretically achievable through established Williamson ether synthesis methodologies, lacks a dedicated and optimized pathway in published literature. Future research must prioritize the development of novel, efficient, and scalable synthetic routes. A key starting point would be the reaction of 3-bromo-4-chlorophenol (B78916) with a salt of chloroacetic acid.

Table 1: Potential Synthetic Pathway for this compound

Reactant AReactant BReaction TypePotential Catalyst
3-Bromo-4-chlorophenolSodium chloroacetate (B1199739)Williamson ether synthesisPhase-transfer catalyst

Further research should focus on optimizing reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and purity while minimizing reaction time and the formation of byproducts. The exploration of greener synthetic approaches, utilizing more environmentally benign solvents and energy-efficient methods, is also a critical avenue for investigation.

Deeper Understanding of Complex Environmental Transformation Mechanisms

The environmental fate of this compound is a significant unknown. Based on the behavior of other halogenated phenoxyacetic acids, it is anticipated to undergo various transformation processes in the environment, including photodegradation and microbial degradation.

Photodegradation: The presence of both bromine and chlorine atoms on the aromatic ring is expected to influence its susceptibility to photolytic cleavage. Research should focus on determining the quantum yield of its photodegradation in aqueous solutions under various environmentally relevant wavelengths of light. Identifying the primary photoproducts is crucial for a complete understanding of its environmental impact.

Microbial Degradation: The biodegradation potential of this compound by soil and water microorganisms is a critical area for future studies. Investigations should aim to isolate and characterize microbial strains capable of utilizing this compound as a carbon source. Elucidating the metabolic pathways, including the identification of key enzymes and intermediate metabolites, will be essential. It is plausible that the degradation pathway involves initial cleavage of the ether linkage, followed by hydroxylation and subsequent ring cleavage, similar to other phenoxyacetic acid herbicides.

Advancements in Ultra-Trace Analytical Detection in Environmental Compartments

To study the environmental fate and potential persistence of this compound, the development of highly sensitive and selective analytical methods is paramount. Currently, no standard analytical methods are specifically validated for this compound.

Future research should focus on adapting and optimizing existing methods for other halogenated phenoxyacetic acids. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate sample extraction and derivatization are promising candidates. The development of methods capable of achieving ultra-trace detection limits (in the nanogram per liter range) will be necessary to monitor its presence in various environmental matrices like water, soil, and sediment.

Table 2: Potential Analytical Techniques for this compound

Analytical TechniqueSample PreparationPotential Derivatization Agent
GC-MSSolid-phase extraction (SPE)Diazomethane or BF3/Methanol (B129727)
LC-MS/MSQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)None required

Predictive Modeling for Environmental Fate and Reactivity via Advanced Computational Methods

In the absence of extensive experimental data, computational modeling can provide valuable insights into the potential environmental behavior and reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its properties based on its molecular structure.

Future research should involve the use of computational chemistry tools to calculate key physicochemical properties such as its octanol-water partition coefficient (logP), acid dissociation constant (pKa), and vapor pressure. These parameters are essential for predicting its partitioning and mobility in the environment. Furthermore, advanced modeling could simulate its interactions with soil components and biological macromolecules, offering a predictive understanding of its environmental fate and potential toxicity.

Exploration of New Non-Biological Applications in Chemical and Materials Science

While the biological activity of many phenoxyacetic acid derivatives has been explored, the potential of this compound in non-biological applications remains an open field. The presence of bromine and chlorine substituents, along with the carboxylic acid functional group, offers opportunities for its use as a building block in chemical synthesis and materials science.

Research could explore its use as a monomer in the synthesis of novel polymers with specific properties such as flame retardancy, due to the halogen content. Its unique electronic properties could also be investigated for applications in organic electronics or as a ligand in the synthesis of metal-organic frameworks (MOFs). The development of derivatives through reactions of the carboxylic acid group could lead to a wide range of new compounds with tailored functionalities for various industrial applications.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chlorophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chlorophenoxyacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.